molecular formula C6H12N4O4 B602043 D-Cycloserine dimer CAS No. 16337-02-3

D-Cycloserine dimer

Cat. No. B602043
CAS RN: 16337-02-3
M. Wt: 204.18
InChI Key:
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Description

D-Cycloserine dimer (DCSD) is an organic compound with two molecules of D-cycloserine (DCS) linked together by a dimer bond. DCSD is an analog of the naturally occurring amino acid, D-alanine, and is a structural isomer of the more commonly known D-cycloserine (DCS). DCSD has been studied extensively for its potential applications in biochemistry, pharmacology, and other scientific research applications.

Scientific Research Applications

1. Determination of D-Cycloserine Impurities in Pharmaceutical Dosage Forms

  • Summary of the Application : D-Cycloserine is a broad-spectrum antibiotic used as a secondary choice in the treatment of tuberculosis. The International Pharmacopoeia HPLC–UV method for D-Cycloserine impurity profiling was found to be not repeatable due to the variable response of cycloserine dimer, one of D-Cycloserine’s impurities .
  • Methods of Application : The DOSY (diffusion ordered spectroscopy) NMR (nuclear magnetic resonance) technique was introduced to determine the levels of D-Cycloserine impurities in pharmaceutical dosage forms. This technique allowed separation of D-Cycloserine, its degradation products, and key process impurities in concentrations below pharmacopoeial specification limits .
  • Results or Outcomes : The proposed DOSY NMR method allowed accurate identification and quantification of the cycloserine dimer, which was not possible through the use of the pharmacopoeial HPLC method .

2. Synthesis of D-Cycloserine

  • Summary of the Application : An efficient and facile synthesis of D-Cycloserine has been developed from D-serine with 61% overall yield employing protection-deprotection strategy .

properties

IUPAC Name

(3R,6R)-3,6-bis(aminooxymethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O4/c7-13-1-3-5(11)10-4(2-14-8)6(12)9-3/h3-4H,1-2,7-8H2,(H,9,12)(H,10,11)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBJUCSMJGKICJ-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(C(=O)N1)CON)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1C(=O)N[C@@H](C(=O)N1)CON)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,6R)-3,6-bis(aminooxymethyl)piperazine-2,5-dione

CAS RN

16337-02-3
Record name Cycloserine diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016337023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYCLOSERINE DIKETOPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PCG6NP113
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
7
Citations
D Makuc, Ž Švab, K Naumoska, J Plavec, Z Časar - Molecules, 2020 - mdpi.com
… Furthermore, a systematic method development and thorough troubleshooting approach are needed to reveal the right reasons for the unrepeatability of d-cycloserine dimer areas. This …
Number of citations: 3 www.mdpi.com
VA Draudin-Krylenko - Pharmaceutical Chemistry Journal, 1976 - Springer
… IA, curves I, la) and to a gradual restoration of the initial activity of the enzyme in the case of D-cycloserine dimer (see Fig. IA, curves 2, 2a). The presence of pyridoxal-P in the sample …
Number of citations: 3 link.springer.com
M Pendela, S Dragovic, L Bockx, J Hoogmartens… - … of pharmaceutical and …, 2008 - Elsevier
… Cycloserine raw material, cycloserine working standard, cycloserine capsules (250 mg), d-cycloserine dimer, d-cycloserine condensation product (structure is not available) and d-…
Number of citations: 19 www.sciencedirect.com
JD Weaver, NF Busch, CH Stammer - Journal of Medicinal …, 1974 - ACS Publications
Our earlier work3 on carbobenzyloxy (Z) derivatives of la allowed us to prepare the appropriately blocked derivatives so that carbamoylation would lead to le and If. De-blocking of le …
Number of citations: 9 pubs.acs.org
CH Stammer, JD McKinney - The Journal of Organic Chemistry, 1965 - ACS Publications
… (4.4 mmoles) of D-cycloserine dimer V in 6 ml. of 10% hydrochloric acid was added dropwise 15 ml. of 1 A sodium nitrite solution (15 mmoles) with stirring over a 30-min. …
Number of citations: 11 pubs.acs.org
JD McKinney - 1968 - search.proquest.com
… (1 mmole) of D-cycloserine dimer IV, 315 mg. (2 mmoles) of 5-chlorosalicylaldehyde, and 10 ml. of … (4.4 mmoles) of D-cycloserine dimer IV in 6 ml. of 107. hydrochloric acid was added …
Number of citations: 2 search.proquest.com
JL Miller, FC Neuhaus, FO Lassen… - The Journal of …, 1968 - ACS Publications
… A detailed kinetic study of the reactions of D-cycloserine dimer, ( + )-3,6-bis (aminoxymethyl )… reactions of the D-cycloserine dimer, (+)-3,6-bis (aminoxymethy l)-2,5-piperazinedione, with …
Number of citations: 19 pubs.acs.org

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